Pentyl 4-{[(4-iodo-3-nitrophenyl)carbonyl]amino}benzoate
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Overview
Description
PENTYL 4-(4-IODO-3-NITROBENZAMIDO)BENZOATE is a complex organic compound characterized by its unique structural features, including an iodo and nitro group attached to a benzamido benzoate framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PENTYL 4-(4-IODO-3-NITROBENZAMIDO)BENZOATE typically involves a multi-step process. One common method starts with the preparation of 4-iodo-3-nitrobenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride in the presence of dimethylformamide (DMF). The acid chloride is subsequently reacted with pentanol to form the ester, followed by amidation with 4-aminobenzoic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
PENTYL 4-(4-IODO-3-NITROBENZAMIDO)BENZOATE undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of 4-amino-3-iodobenzamido benzoate.
Hydrolysis: Formation of 4-(4-iodo-3-nitrobenzamido)benzoic acid and pentanol.
Scientific Research Applications
PENTYL 4-(4-IODO-3-NITROBENZAMIDO)BENZOATE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of PENTYL 4-(4-IODO-3-NITROBENZAMIDO)BENZOATE is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the iodo group can undergo substitution reactions. These functional groups enable the compound to interact with various molecular targets, potentially inhibiting enzymes or altering cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-3-nitrobenzamide: Shares the iodo and nitro functionalities but lacks the ester and pentyl groups.
4-(4-Iodo-3-nitrobenzamido)benzoic acid: Similar structure but without the pentyl ester group.
Uniqueness
PENTYL 4-(4-IODO-3-NITROBENZAMIDO)BENZOATE is unique due to the presence of both ester and amide functionalities, along with the iodo and nitro groups. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C19H19IN2O5 |
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Molecular Weight |
482.3 g/mol |
IUPAC Name |
pentyl 4-[(4-iodo-3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C19H19IN2O5/c1-2-3-4-11-27-19(24)13-5-8-15(9-6-13)21-18(23)14-7-10-16(20)17(12-14)22(25)26/h5-10,12H,2-4,11H2,1H3,(H,21,23) |
InChI Key |
CERDLAQDPCMABZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)I)[N+](=O)[O-] |
Origin of Product |
United States |
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